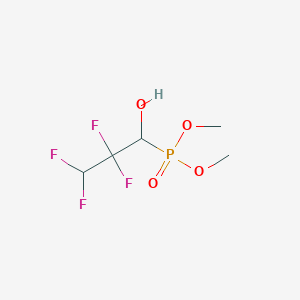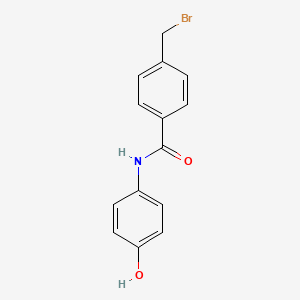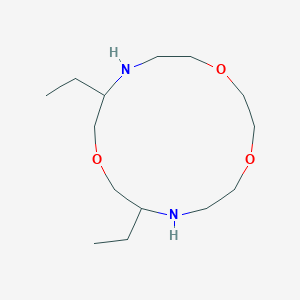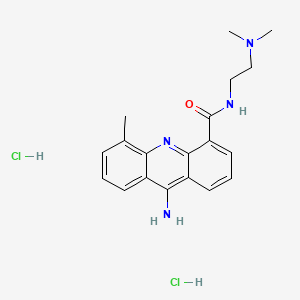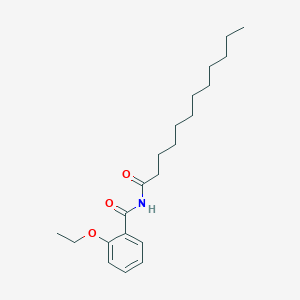![molecular formula C18H20O4 B14396448 1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one CAS No. 88247-29-4](/img/structure/B14396448.png)
1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one is an organic compound with a complex structure that includes both aromatic and ether functionalities
Preparation Methods
The synthesis of 1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the aromatic ether: This step involves the reaction of 4-hydroxybenzaldehyde with 2-methoxyethanol in the presence of a base to form the corresponding ether.
Aldol condensation: The ether is then subjected to an aldol condensation reaction with acetophenone in the presence of a base to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one can be compared with other similar compounds, such as:
2-Methoxy-1-phenylethan-1-one: This compound has a similar structure but lacks the additional ether functionalities.
1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one: This compound has a similar aromatic structure but with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88247-29-4 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1-[4-(2-methoxyethoxymethoxy)phenyl]-2-phenylethanone |
InChI |
InChI=1S/C18H20O4/c1-20-11-12-21-14-22-17-9-7-16(8-10-17)18(19)13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 |
InChI Key |
VBVOUESKGFWIHT-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


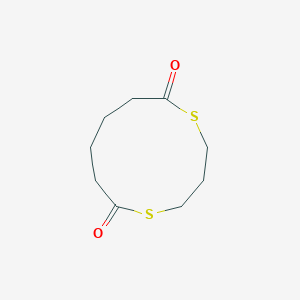
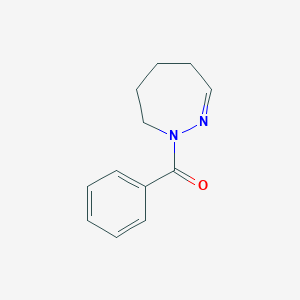
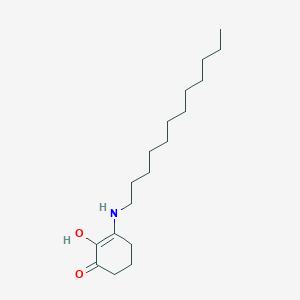
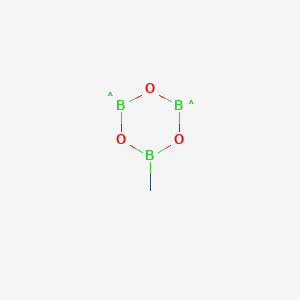
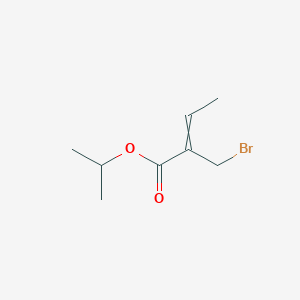
![5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine](/img/structure/B14396401.png)

![2'-Ethoxy-5-hydroxy-4',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14396414.png)
![[Ethoxy(methyl)phosphoryl]methyl methanesulfonate](/img/structure/B14396427.png)
